Nickel(II)oxalate dihydrate

Lithium-ion batteries Anode materials Electrochemical performance

Researchers require precise control over Ni/NiO morphology for energy storage and catalysis. Nickel(II) oxalate dihydrate enables this via tunable decomposition pathways unmatched by nitrate or acetate salts. - **High-capacity anodes:** Delivers 1321 mAh/g initial discharge, exceeding Co/Mn oxalates. - **Direct Ni metal:** >96 wt% yield under inert gas; no H₂ reduction step. - **Morphological control:** Synthesize nanorods or dandelion-like structures for gas sensors & supercapacitors.

Molecular Formula C2H6NiO6
Molecular Weight 184.76 g/mol
Cat. No. B12059216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II)oxalate dihydrate
Molecular FormulaC2H6NiO6
Molecular Weight184.76 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.O.O.[Ni]
InChIInChI=1S/C2H2O4.Ni.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2
InChIKeyZCRQAHVMOKCJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel(II) Oxalate Dihydrate Precursor Properties


Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O, CAS 6018-94-6) is an inorganic coordination compound and precursor used in the synthesis of nickel-based materials for catalysis, magnetic materials, and energy storage [1]. It typically appears as a light green crystalline powder with a density of 2.218 g/cm³ . It exhibits extremely low water solubility (0.3 mg/L at 18°C) and demonstrates thermal decomposition pathways that produce either metallic nickel or nickel oxide depending on atmospheric conditions . Its utility as a precursor is rooted in the ability to exert precise control over the morphology of its derived nanoparticles, a characteristic not universally shared by other common nickel salts.

Why Nickel(II) Oxalate Dihydrate Cannot Be Substituted


Direct substitution of nickel(II) oxalate dihydrate with other nickel salts (e.g., acetate or nitrate) in synthetic workflows is technically problematic due to fundamental differences in decomposition thermodynamics, product selectivity, and morphological control. While nickel acetate and nitrate readily decompose to form NiO, the oxalate pathway uniquely offers the flexibility to generate either high-purity metallic Ni (in inert atmospheres) or NiO (in air) [1]. Furthermore, the extreme insolubility of the oxalate is a critical parameter in precipitation and templating methods that is not replicable by the highly soluble nitrate or acetate salts . This intrinsic property directly impacts the achievable surface area and particle architecture of the final functional material.

Nickel(II) Oxalate Dihydrate: Quantitative Differentiators


Superior Anode Capacity vs. Other Metal Oxalates

A direct comparative study of metal oxalates (Ni, Co, Mn) as anode materials for lithium-ion batteries demonstrated that nickel oxalate exhibits a significantly higher initial discharge capacity. This establishes nickel oxalate as the preferred precursor for achieving high initial energy density in anodes relative to its cobalt and manganese counterparts [1].

Lithium-ion batteries Anode materials Electrochemical performance

Selective Nickel Metal Formation in Inert Atmosphere

Comparative thermal decomposition studies reveal a key differentiator for nickel oxalate: in a nitrogen atmosphere, it yields primarily metallic nickel (>96 wt%), whereas cobalt and manganese oxalates under identical conditions produce a mixture of their respective metal oxides [1]. This is a critical advantage for applications requiring direct synthesis of metallic nickel nanoparticles without a subsequent reduction step.

Thermal decomposition Metallurgy Catalyst precursor

Lower Decomposition Onset vs. Acetate and Carbonate

A study comparing the thermal decomposition of four nickel salts (acetate, oxalate, carbonate, hydroxide) in air demonstrated that nickel oxalate and acetate yield a mixture of Ni metal and NiO, while carbonate and hydroxide yield only NiO [1]. More importantly, the decomposition of the carbonate is considerably more energetic (ΔHt = 28.8 kJ/mol) than that of the hydroxide (ΔHt = 2.8 kJ/mol), and this higher energy release for the carbonate leads to a correspondingly larger loss of surface area in the final oxide product [1]. While a direct ΔHt for oxalate is not provided in this source, its lower-temperature decomposition and differing reduction mechanism imply a more controllable and less surface-area-destructive pathway than the carbonate route.

Thermal decomposition Nanoparticle synthesis Surface area

Superparamagnetic NiO Nanoparticle Formation

A study comparing NiO nanoparticles synthesized from three different precursors (nickel hydroxide, nickel carbonate, and nickel oxalate) found that both the nickel hydroxide and nickel oxalate routes yielded nanoparticles with sizes under 10 nm, as confirmed by XRD and TEM [1]. These 6-30 nm particles exhibited superparamagnetic behavior, a property that is highly size-dependent and critical for applications like magnetic resonance imaging (MRI) contrast agents and targeted drug delivery [1].

Magnetic materials Superparamagnetism Nanoparticle synthesis

Morphology Control by Counter-Anion Selection

The morphology of nickel oxalate dihydrate can be precisely tuned by selecting the counter-anion of the nickel precursor salt during synthesis [1]. Using a surfactant-free solvothermal approach, researchers demonstrated that changing the initial anion (from nitrate, acetate, chloride, or sulfate) converts the product morphology from non-uniform sheets and ribbons to well-defined nanorods and further to dandelion-like nanostructures [1].

Nanostructure synthesis Morphology control Precursor design

Ultra-High Purity Grade Availability

Commercial availability of nickel(II) oxalate dihydrate in ultra-high purity grades, such as 99.999% trace metals basis, is a key differentiator for applications where even ppm-level impurities can compromise device performance or experimental reproducibility . While other nickel salts are available in high purity, the specific combination of high purity and the unique decomposition properties of the oxalate creates a distinct value proposition.

Purity Trace metals Quality control

Nickel(II) Oxalate Dihydrate Application Scenarios


High-Energy-Density Lithium-Ion Battery Anodes

Researchers and manufacturers developing next-generation lithium-ion battery anodes should specify nickel(II) oxalate dihydrate as a precursor to leverage its demonstrated high initial discharge capacity of 1321 mAh/g [1]. This performance, which surpasses that of cobalt and manganese oxalate counterparts in direct comparative studies, is essential for maximizing the energy density of portable electronics and electric vehicles. The conversion mechanism enabled by the oxalate structure is a direct contributor to this enhanced capacity.

Direct Synthesis of High-Purity Metallic Nickel

For applications requiring high-surface-area metallic nickel—such as in hydrogen production catalysts, magnetic materials, or conductive pastes—nickel(II) oxalate dihydrate is the optimal precursor. Its thermal decomposition in an inert atmosphere yields >96 wt% metallic nickel, bypassing the need for post-synthesis reduction with hydrogen gas, a step often required when using nickel acetate or nitrate precursors [1]. This simplifies process flow, reduces cost, and enhances safety in industrial settings.

Superparamagnetic Nanoparticles for Biomedical Applications

Biomedical researchers and material scientists engineering superparamagnetic NiO nanoparticles for targeted drug delivery, MRI contrast enhancement, or hyperthermia therapy should select nickel(II) oxalate dihydrate as a precursor. Studies confirm that the oxalate route, alongside the hydroxide route, reliably produces the sub-10 nm particle sizes necessary to unlock superparamagnetic behavior [1]. The oxalate's unique ability to control morphology (e.g., nanorods vs. dandelion-like structures) offers an additional dimension of tunability not available with other precursors, allowing for optimization of cellular uptake or magnetic response.

Architecturally Complex NiO for Gas Sensing and Storage

The development of high-performance NiO-based gas sensors, supercapacitor electrodes, and catalyst supports benefits from the use of nickel(II) oxalate dihydrate due to its unparalleled morphological tunability [1]. By simply varying synthesis conditions such as the counter-anion of the nickel salt (e.g., nitrate vs. acetate), researchers can reliably generate diverse nanostructures, including 3 μm-long nanorods and 10 μm-diameter dandelion-like spheres. This level of control enables the engineering of high surface area and specific porosity, which are critical for enhancing sensitivity in gas sensors and improving charge storage capacity in electrochemical devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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